![molecular formula C14H17NO4S B2362601 1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797857-51-2](/img/structure/B2362601.png)

1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

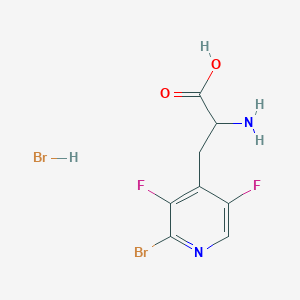

1-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, commonly known as ESPI-058, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. ESPI-058 has shown promising results in preclinical studies, and its unique chemical structure makes it an interesting molecule for further investigation.

Scientific Research Applications

Sigma Receptor Ligands

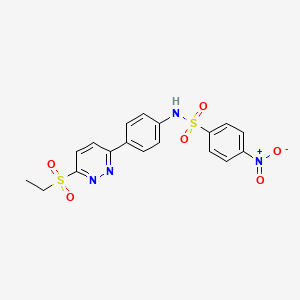

1'-(Ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and related compounds have been explored for their applications as sigma receptor ligands. These compounds, including spiro[isobenzofuran-1(3H),4'-piperidines], have shown subnanomolar affinity and selectivity for sigma 2 binding sites. The structure and substituents of these compounds significantly influence their affinity and selectivity for sigma receptors, which are implicated in various neurological and psychiatric disorders (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Compounds derived from spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized with potential applications as central nervous system (CNS) agents. These compounds, including variants such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], have shown promising activities in inhibiting tetrabenazine-induced ptosis, suggesting potential therapeutic applications in CNS disorders (Bauer et al., 1976).

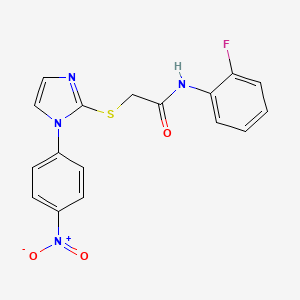

Antihypertensive and Diuretic Properties

N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been investigated for their antihypertensive and diuretic activities. Certain derivatives exhibited significant species-specific diuretic and antihypertensive activities in rat models (Klioze & Novick, 1978).

Anticancer Agents

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, derived from compounds related to spiro[isobenzofuran-1(3H),4'-piperidines], have been synthesized and evaluated as anticancer agents. Some of these compounds demonstrated strong anticancer activities, indicating their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).

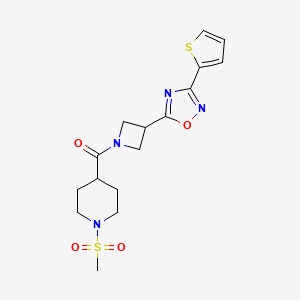

Analytical Applications

These compounds have also found use in analytical applications. For example, the simultaneous enantioseparation of a basic active pharmaceutical ingredient and its neutral intermediate was achieved using a polysaccharide stationary phase, where derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] were used (Zhou et al., 2010).

Mechanism of Action

- Extracellular Polysaccharide (EPS) Inhibition : At a concentration of 20 μg/mL, it inhibits EPS production by Xoo, contributing to its antibacterial effect .

- The compound affects various pathways related to plant defense and bacterial growth. These include pathways associated with reactive oxygen species (ROS) scavenging, cell wall integrity, and gene expression (e.g., gumB, gumG, gumM, and xanA) .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Properties

IUPAC Name |

1'-ethylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-2-20(17,18)15-9-7-14(8-10-15)12-6-4-3-5-11(12)13(16)19-14/h3-6H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDWUBPINDUKNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2362522.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2362524.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2362528.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2362531.png)

![2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2362532.png)

![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2362533.png)

![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)

![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide](/img/structure/B2362539.png)

![ethyl 4-(5-{(E)-[5-cyano-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B2362540.png)